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Compound of Interest

Compound Name: FN-1501-propionic acid

Cat. No.: B12414685

An In-depth Technical Guide to FN-1501-Propionic Acid and its Application in Targeted Protein
Degradation

This guide provides a comprehensive technical overview of FN-1501-propionic acid, focusing
on its chemical structure, properties, and its pivotal role as a ligand in the development of
Proteolysis Targeting Chimeras (PROTACS) for targeted protein degradation.

Chemical Structure and Properties

FN-1501-propionic acid is a derivative of FN-1501, a potent multi-kinase inhibitor. The
propionic acid modification serves as a chemical handle for conjugation, enabling its use in the
synthesis of more complex molecules such as PROTACSs.

FN-1501-Propionic Acid

FN-1501-propionic acid functions as a high-affinity ligand for Cyclin-Dependent Kinase 2
(CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Its structure is optimized for
recognition by the ATP-binding pockets of these kinases while incorporating a linker attachment
point.
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Property Value

Reference

4-0x0-4-[4-[[4-[[4-(7H-
pyrrolo[2,3-d]pyrimidin-4-
IUPAC Name ylamino)-1H-pyrazole-5-
carbonyl]lamino]phenyl]methyl]

piperazin-1-yl]butanoic acid

[4]

Molecular Formula C25H27NoO4 [4]
Molecular Weight 517.5 g/mol [4]
CAS Number 2408642-48-6 [2]

Parent Compound: FN-1501

Understanding the properties of the parent compound, FN-1501, is crucial as its core structure
is responsible for kinase binding. FN-1501 is an inhibitor of FMS-like tyrosine kinase 3 (FLT3)

and multiple cyclin-dependent kinases.[5]

Property Value Reference
Synonyms LT-171-861, CDK/FLT3 o]

Inhibitor FN-1501
Molecular Formula C22H25Ns0O [6][7]
Molecular Weight 431.49 g/mol [61[7]
CAS Number 1429515-59-2 [7]
Solubility DMSO: 86 mg/mL (199.3 mM) [8]
Water: Insoluble [8]

Application in PROTAC Development

FN-1501-propionic acid is primarily utilized as a component in the creation of PROTACs. A

PROTAC is a heterobifunctional molecule that induces the degradation of a target protein by

linking it to an E3 ubiquitin ligase.[9]
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FN-1501-propionic acid has been successfully used to generate a dual-degrader of CDK2
and CDK®9, referred to in scientific literature as "Compound F3" and commercially as "PROTAC
CDK2/9 Degrader-1".[10] This was achieved by chemically linking FN-1501-propionic acid to
a ligand for the Cereblon (CRBN) E3 ligase.[2]

Mechanism of Action: PROTAC-Mediated Degradation

The resulting PROTAC (Compound F3) acts as a molecular bridge, simultaneously binding to
CDK2 or CDK9 and the CRBN E3 ligase. This induced proximity facilitates the formation of a
ternary complex, which triggers the transfer of ubiquitin from the E3 ligase to the target kinase.
[9] The poly-ubiquitinated kinase is then recognized and degraded by the cell's proteasome,
leading to its removal from the cell.[9]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b12414685?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cell_Viability_Assays_with_PROTAC_MDM2_Degrader_2.pdf
https://www.benchchem.com/product/b12414685?utm_src=pdf-body
https://www.medchemexpress.com/fn-1501-propionic-acid.html
https://linkinghub.elsevier.com/retrieve/pii/S0026895X24011805
https://linkinghub.elsevier.com/retrieve/pii/S0026895X24011805
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Cellular Environment

PROTAC
(FN-1501-propionic acid derivative)

—————

Target Protein
(CDK2 / CDK9)

Binds Recycle

Ternary Complex
(CDK9-PROTAC-CRBN)

Catalyzes
biquitination

Poly-Ubiquitinated
CDK9

Targets for
Degradation

26S Proteasome

Degrades into

Degraded Peptides

E3 Ligase
(CRBN)

Binds

Click to download full resolution via product page

PROTAC-mediated degradation pathway for CDK2/9.
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Quantitative Efficacy Data

The PROTAC derived from FN-1501-propionic acid (Compound F3) demonstrates potent and
effective degradation of its target kinases and subsequent anti-proliferative activity.

Parameter Target Value Reference
Degradation
_ CDK2 62 nM [10]
Concentration (DCso)
CDK9 33nM [10]
Inhibitory
Concentration (ICso) - CDK2 7.42 nM
Kinase
CDK9 14.50 nM
Inhibitory
Concentration (ICso) - PC-3 Cells 0.12 uM

Proliferation

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize
PROTACSs derived from FN-1501-propionic acid.

Synthesis of CDK2/9 PROTAC Degrader

The synthesis involves a condensation reaction to form a stable amide bond between the
carboxylic acid group of FN-1501-propionic acid and an amine-functionalized linker attached
to a CRBN ligand, such as pomalidomide.

» Activation: The carboxylic acid of FN-1501-propionic acid is activated using a peptide
coupling agent (e.g., HATU or HBTU) in the presence of an organic base (e.g., DIPEA) in an
anhydrous aprotic solvent like DMF.

o Coupling: An amine-linker derivative of the CRBN ligand (e.g., 4-aminomethyl pomalidomide)
is added to the activated solution.
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e Reaction: The mixture is stirred at room temperature for several hours to overnight until the
reaction is complete, monitored by LC-MS.

 Purification: The final PROTAC product is purified from the crude reaction mixture using
reverse-phase preparative HPLC to yield the final, high-purity compound.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in CDK2 and CDK9 protein levels following
PROTAC treatment.

e Cell Culture and Treatment:

o Seed human cancer cells (e.g., PC-3 prostate cancer cells) in 6-well plates to achieve 70-
80% confluency.

o Treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 uM) or vehicle control
(DMSO) for a specified time (e.g., 6, 12, or 24 hours).

e Cell Lysis:

o After treatment, wash cells with ice-cold PBS.

o Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

o Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
e Protein Quantification:

o Determine the protein concentration of the supernatant using a BCA protein assay.
e SDS-PAGE and Transfer:

o Load equal amounts of protein (e.g., 20 pug) onto an SDS-PAGE gel and perform
electrophoresis.

o Transfer the separated proteins to a PVDF membrane.

e Immunoblotting:
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o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

o Incubate the membrane with primary antibodies against CDK2, CDK9, and a loading
control (e.g., GAPDH or -actin) overnight at 4°C.

o Wash the membrane and incubate with an appropriate HRP-conjugated secondary
antibody for 1 hour.

o Detection and Analysis:
o Apply an ECL substrate and capture the chemiluminescent signal.

o Quantify band intensities using densitometry software and normalize target protein levels
to the loading control to determine the percentage of degradation.

Cell Viability Assay

This assay measures the effect of PROTAC-induced protein degradation on cell proliferation.
o Cell Seeding:

o Seed cells (e.g., PC-3) in opaque-walled 96-well plates at a density of 5,000-10,000 cells
per well. Allow cells to attach overnight.

e Compound Treatment:

o Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
e Assay Procedure (Using CellTiter-Glo®):

o Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[10][11]

o Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well.
[11]

o Mix on an orbital shaker for 2 minutes to induce cell lysis.[11]

o Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
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o Data Acquisition and Analysis:

o Measure luminescence using a plate reader.

o Calculate the percentage of cell viability for each treatment relative to the vehicle control

and plot a dose-response curve to determine the ICso value.
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Workflow for evaluating PROTAC efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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